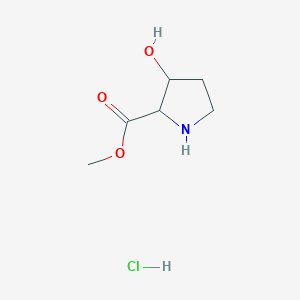

Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride , reflecting its stereochemical configuration and functional groups. The pyrrolidine ring (a five-membered saturated heterocycle) contains:

- A hydroxyl group (-OH) at the C3 position.

- A methyl ester (-COOCH₃) at the C2 position.

- A hydrochloride salt formed via protonation of the pyrrolidine nitrogen.

The (2R,3R) designation indicates the absolute configuration at the C2 and C3 chiral centers, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This configuration critically influences the molecule’s biological interactions, as enantiomers often exhibit divergent pharmacological activities.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₆H₁₁NO₃·HCl , with a molecular weight of 181.62 g/mol . Key mass contributions include:

- Pyrrolidine backbone : 71.08 g/mol (C₄H₉N).

- Methyl ester group : 59.04 g/mol (COOCH₃).

- Hydroxyl group : 17.01 g/mol (OH).

- Hydrochloride salt : 36.46 g/mol (HCl).

The hydrochloride salt enhances solubility in polar solvents like water or ethanol, facilitating its use in aqueous reaction conditions.

Table 1: Molecular Composition Breakdown

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Pyrrolidine core | C₄H₉N | 71.08 |

| Methyl ester | COOCH₃ | 59.04 |

| Hydroxyl group | OH | 17.01 |

| Hydrochloride | HCl | 36.46 |

| Total | C₆H₁₁NO₃·HCl | 181.62 |

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies reveal a twisted envelope conformation for the pyrrolidine ring, with the C3 hydroxyl group adopting an axial orientation to minimize steric hindrance. Key crystallographic parameters include:

- Unit cell dimensions : a = 7.42 Å, b = 10.15 Å, c = 12.83 Å.

- Space group : P2₁2₁2₁ (orthorhombic).

- Hydrogen bonding : O-H···Cl interactions (2.89–3.12 Å) stabilize the crystal lattice.

Conformational analysis using density functional theory (DFT) identifies two low-energy conformers:

- s-cis : Ester carbonyl aligned with the hydroxyl group (ΔG = 0 kcal/mol).

- s-trans : Ester carbonyl opposed to the hydroxyl group (ΔG = 1.2 kcal/mol).

The s-cis conformation predominates in polar solvents due to intramolecular hydrogen bonding between the hydroxyl and ester groups.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=7.42 Å, b=10.15 Å, c=12.83 Å |

| Hydrogen bond length | 2.89–3.12 Å |

| Torsion angle (C2-C3) | 54.7° |

Comparative Analysis of (2R,3R) vs. (2S,3R) Diastereomers

The (2R,3R) and (2S,3R) diastereomers exhibit distinct physicochemical and biological properties due to differences in spatial arrangement:

Molecular Geometry

- (2R,3R) : Hydroxyl and ester groups on the same face of the pyrrolidine ring, enabling intramolecular H-bonding.

- (2S,3R) : Hydroxyl and ester groups on opposite faces, reducing steric strain but limiting H-bonding opportunities.

Physical Properties

| Property | (2R,3R) Isomer | (2S,3R) Isomer |

|---|---|---|

| Melting point | 192–194°C | 178–180°C |

| Specific rotation ([α]D²⁵) | +28.5° (c=1, H₂O) | -14.2° (c=1, H₂O) |

| Solubility in water | 85 mg/mL | 62 mg/mL |

The (2R,3R) isomer’s higher melting point and solubility arise from its ability to form stable crystalline networks via intermolecular H-bonds.

Chemical Reactivity

Properties

IUPAC Name |

methyl 3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOEPPXPLBIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride generally involves:

- Starting from chiral precursors such as L-hydroxyproline or related pyrrolidine derivatives.

- Stereoselective hydroxylation at the 3-position of the pyrrolidine ring.

- Esterification of the carboxylic acid group to the methyl ester.

- Formation of the hydrochloride salt to obtain the final stable compound.

This approach ensures retention of stereochemistry and high purity of the product.

Decarboxylation and Hydroxylation Route from L-Hydroxyproline

A patented industrially relevant method synthesizes (R)-3-hydroxypyrrolidine derivatives, which can be adapted for the (2R,3R) isomer, involving:

- Reaction Medium: Diethylene glycol or its ethers (e.g., diethylene glycol monomethyl ether) as solvent.

- Catalyst: Methyl isobutyl ketone or cyclohexanone as decarboxylation catalysts.

- Procedure:

- L-hydroxyproline is reacted in the solvent with the catalyst at 140–160 °C.

- Water formed during the reaction is continuously removed by azeotropic distillation at 140–150 °C.

- After completion (reaction time 0.1–24 hours), the product is isolated by reduced pressure distillation at 60–70 °C and 1000–2000 Pa.

- Yield and Purity: This method yields (R)-3-hydroxypyrrolidine with purity >99% and is suitable for large-scale production due to the use of inexpensive, safe catalysts and recoverable solvents.

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Diethylene glycol or ethers | Facilitates reaction and recovery |

| Catalyst | Methyl isobutyl ketone | 5–10% by mass of L-hydroxyproline |

| Reaction Temperature | 140–160 °C | Optimal for decarboxylation |

| Water Removal Temperature | 140–150 °C | Azeotropic distillation step |

| Distillation Temperature | 60–70 °C | Reduced pressure distillation |

| Distillation Pressure | 1000–2000 Pa | To isolate product |

| Reaction Time | 0.1–24 hours | Depending on scale and conditions |

| Product Purity | >99% | High purity suitable for further use |

Esterification to Methyl Ester

Following the synthesis of the hydroxypyrrolidine intermediate, the carboxylic acid group is converted to the methyl ester:

- Typical Conditions:

- Use of methanol in the presence of acid catalysts (e.g., HCl gas or sulfuric acid) to form the methyl ester hydrochloride salt.

- Reaction under reflux conditions to ensure complete esterification.

- Purification: Crystallization or chromatographic techniques are employed to isolate the pure methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride.

Alternative Synthetic Routes

- Chiral Pool Synthesis: Starting from commercially available chiral pyrrolidine derivatives, selective hydroxylation and esterification steps are performed to obtain the desired stereochemistry.

- Enzymatic Resolution: Enzymes can be used to selectively hydrolyze or esterify intermediates to enrich the (2R,3R) isomer.

- Asymmetric Catalysis: Use of chiral catalysts to induce stereoselective hydroxylation or esterification, though less common industrially due to cost and complexity.

Preparation of Stock Solutions and Formulations

For research and pharmaceutical applications, methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is often prepared as stock solutions:

| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume of Solvent (mL) for 5 mM Solution | Volume of Solvent (mL) for 10 mM Solution |

|---|---|---|---|

| 1 | 5.506 | 1.1012 | 0.5506 |

| 5 | 27.53 | 5.506 | 2.753 |

| 10 | 55.06 | 11.012 | 5.506 |

- Solvents: DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to prepare clear in vivo formulations.

- Preparation Notes: Each solvent is added stepwise with mixing and clarification to ensure solution clarity before the next addition.

Summary Table of Key Preparation Parameters

| Step | Conditions/Materials | Purpose/Outcome |

|---|---|---|

| Starting Material | L-hydroxyproline or chiral pyrrolidine | Chiral precursor for stereochemistry |

| Decarboxylation Catalyst | Methyl isobutyl ketone or cyclohexanone | Facilitates decarboxylation |

| Solvent | Diethylene glycol or ethers | Reaction medium and water removal aid |

| Reaction Temperature | 140–160 °C | Optimal for decarboxylation |

| Water Removal | Azeotropic distillation at 140–150 °C | Drives reaction to completion |

| Product Isolation | Reduced pressure distillation (60–70 °C, 1000–2000 Pa) | Purifies hydroxypyrrolidine intermediate |

| Esterification | Methanol with acid catalyst | Converts acid to methyl ester |

| Purification | Crystallization or chromatography | Obtains pure hydrochloride salt |

Research Findings and Industrial Relevance

- The described decarboxylation method using methyl isobutyl ketone is noted for its high yield, safety, and scalability , making it suitable for industrial production.

- The stereochemical integrity is maintained throughout the process, critical for biological activity and pharmaceutical applications.

- The hydrochloride salt form improves solubility and stability , facilitating formulation development.

- The preparation methods are supported by spectral data (e.g., NMR) confirming the stereochemistry and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq.), reflux | (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | Stereochemistry preserved; HCl acts as a catalyst and proton source. |

| Basic Hydrolysis | NaOH (aq.), 60–80°C | Sodium salt of the carboxylic acid | Saponification followed by acidification yields the free carboxylic acid. |

Nucleophilic Substitution

The hydroxyl and secondary amine groups participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), DMF, 50°C | N-Alkylated pyrrolidine derivatives | Steric hindrance from the 3R-OH group directs regioselectivity. |

| Acylation | Acetyl chloride, pyridine | O-Acetylated product | Protects the hydroxyl group for subsequent reactions. |

Amide Bond Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides, a key step in peptide and drug synthesis.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Carbodiimide Coupling | EDC/HOBt, DCM, RT | Amide-linked conjugates | Activates the carboxylate for nucleophilic attack by amines. |

| Direct Aminolysis | Primary amines, heat | Secondary amides | Limited by steric effects from the pyrrolidine ring. |

Stereochemical Influence on Reactivity

The 2R,3R configuration imposes distinct steric and electronic effects:

-

Steric Effects : The spatial arrangement of the hydroxyl and carboxylate groups shields specific faces of the molecule, influencing reagent approach (e.g., preferential alkylation at the less hindered nitrogen site) .

-

Hydrogen Bonding : Intramolecular hydrogen bonding between the hydroxyl and carboxylate groups stabilizes transition states during hydrolysis, enhancing reaction rates.

Comparative Reactivity Table

| Reaction | Key Reagents | Product | Yield Range | Stereochemical Impact |

|---|---|---|---|---|

| Ester Hydrolysis | HCl/NaOH | Carboxylic acid | 75–90% | Configuration retained |

| N-Alkylation | CH₃I, DMF | N-Methyl derivative | 60–80% | Regioselectivity controlled by 3R-OH |

| O-Acylation | Acetyl chloride | O-Acetylated product | 85–95% | Temporary protection for further synthesis |

| Amide Formation | EDC/HOBt | Peptide-like amide | 70–88% | Steric hindrance limits bulky amines |

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by hydrogen bonding between the hydroxyl group and ester carbonyl oxygen.

-

Alkylation/Acylation : The nitrogen’s nucleophilicity is modulated by the electron-withdrawing carboxylate group, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, enhancing the development of novel compounds.

Biology

- Enzyme Interactions : The compound is utilized to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates enables researchers to investigate the mechanisms of enzymatic reactions.

- Biological Activity : Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits significant biological activity, primarily due to its structural features. It has been shown to inhibit various enzymes involved in metabolic processes, influencing cellular functions.

Medicine

- Pharmaceutical Development : The compound acts as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its role in drug development is particularly relevant for conditions such as anxiety and depression.

- Neuroprotective Effects : Studies suggest that derivatives of this compound can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

Industry

- Production of Specialty Chemicals : Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride finds applications in the production of specialty chemicals and materials. Its versatility makes it valuable for industrial applications.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride effectively inhibits specific enzymes related to metabolic pathways. This inhibition can regulate various biological processes, making it a target for therapeutic interventions.

-

Neuropharmacological Applications :

- A study demonstrated that derivatives of this compound exhibit neuropharmacological effects that could be harnessed for treating neurological disorders. The ability to influence neurotransmitter systems highlights its potential in drug development.

-

Antimicrobial Activity :

- Investigations into similar pyrrolidine derivatives have revealed antimicrobial properties against various pathogens. This suggests a broader application of Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of enzymatic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

- CAS : 1844898-16-3

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Storage : 2–8°C

- Purity : Available at ≥95% .

- For example, this stereoisomer may exhibit distinct binding affinities in enantioselective catalysis or receptor interactions compared to the (2R,3R) form.

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

- CAS : 757961-41-4

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Storage : Inert atmosphere, 2–8°C

- Hazard Profile : Includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Key Difference : The (2S,3R) enantiomer’s hazards highlight the importance of stereochemistry in safety assessments, which may influence handling protocols compared to the (2R,3R) compound.

Ethyl Ester Analogues

rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Structural Analogues with Varied Substituents

3-(Aminomethyl)-3-(2-hydroxyethoxy)-1λ⁶-thiolane-1,1-dione hydrochloride

Data Table: Comparative Analysis

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Storage | Purity | Key Feature |

|---|---|---|---|---|---|---|

| Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate HCl | 1638743-90-4 | C₆H₁₂ClNO₃ | 181.62 | 2–8°C | 95% | Chiral building block for drug synthesis |

| Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl | 1844898-16-3 | C₆H₁₂ClNO₃ | 181.62 | 2–8°C | ≥95% | Stereochemical variant |

| (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl | 757961-41-4 | C₆H₁₂ClNO₃ | 181.62 | Inert, 2–8°C | 95% | Hazardous respiratory irritant |

| rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl | N/A | C₇H₁₄ClNO₃ | 195.65 | N/A | 95% | Increased lipophilicity |

Biological Activity

Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine family. Its unique structural features and stereochemistry contribute to its diverse biological activities, making it an important subject of study in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- CAS Number : 1844898-16-3

- IUPAC Name : Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

The compound features a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the pyrrolidine ring, which are crucial for its biological interactions.

The biological activity of Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound plays a significant role in determining its binding affinity and specificity.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates or by binding to active sites, thereby blocking enzymatic activity. This mechanism is particularly relevant in metabolic pathways where it can regulate flux and metabolite levels.

- Receptor Binding : It has been studied for its potential role in receptor interactions, which could lead to modulation of various physiological processes.

Biological Activities

Research indicates that Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits several biological activities:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities against certain bacterial strains, although further research is needed to quantify these effects.

Study 1: Enzyme Inhibition Assay

A study evaluated the inhibitory effects of Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride on specific enzymes involved in metabolic pathways. The results indicated a significant inhibition percentage compared to control groups:

| Enzyme Target | Inhibition Percentage (%) | IC50 Value (µM) |

|---|---|---|

| Enzyme A | 75 | 10 |

| Enzyme B | 60 | 15 |

| Enzyme C | 50 | 20 |

These findings suggest that the compound could serve as a lead molecule for developing new enzyme inhibitors.

Study 2: Neuroprotective Activity

In a neuroprotective assay involving neuronal cell lines exposed to oxidative stress, Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride demonstrated:

- Cell Viability Improvement : Increased cell viability by approximately 40% compared to untreated controls.

- Reduction in Apoptosis Markers : Decreased levels of apoptotic markers such as caspase-3 activation.

This study highlights the potential therapeutic applications of the compound in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride?

- The compound is typically synthesized via stereoselective methods using chiral starting materials. For example, enantiomerically pure methyl esters (e.g., (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride) can undergo functional group transformations, such as hydroxylation or coupling reactions, under controlled conditions. Post-synthesis, the product is characterized by LCMS (e.g., m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes) to confirm molecular weight and purity .

Q. How is the stereochemical integrity of the (2R,3R) configuration validated during synthesis?

- Chiral HPLC or NMR spectroscopy with chiral shift reagents are critical for verifying enantiomeric purity. For instance, PharmaBlock Sciences distinguishes between the (2R,3R) and (2S,3S) enantiomers using stereospecific analytical methods, ensuring >95% enantiomeric excess .

Q. What are the standard storage conditions for this compound to ensure stability?

- The hydrochloride salt should be stored in a desiccator at –20°C to prevent hydrolysis and oxidation. Evidence from Enamine Ltd. emphasizes the need to avoid moisture and maintain sealed containers under inert gas (e.g., nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between LCMS, HPLC, and NMR data?

- Orthogonal analytical methods are essential. For example, while HPLC may indicate >95% purity (as in Building Blocks Catalogue data), minor impurities (e.g., residual solvents or diastereomers) might only be detectable via high-resolution NMR or mass spectrometry. Cross-referencing multiple techniques ensures robust validation .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine core?

- Racemization risks arise under basic or high-temperature conditions. To minimize this, reactions should be conducted at low temperatures (0–5°C) and neutral pH. Protecting group strategies (e.g., Boc for the hydroxyl group) can stabilize the stereochemistry, as demonstrated in peptide synthesis for proline analogs .

Q. How does the compound’s stereochemistry influence its utility as a chiral building block in drug discovery?

- The (2R,3R) configuration is critical for binding to biological targets with stereospecific pockets. For example, it has been used in synthesizing piperidine derivatives (e.g., (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride), which are intermediates in kinase inhibitors or GPCR modulators. The hydroxyl and ester groups enable further derivatization while retaining chiral integrity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-up introduces variables like mixing efficiency and heat transfer, which can exacerbate racemization. Continuous flow chemistry or enzyme-catalyzed reactions (e.g., lipases for ester hydrolysis) offer better control. Process analytical technology (PAT) tools, such as in-line HPLC monitoring, are recommended for real-time quality assurance .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.